molecular formula C9H8ClFN2 B1449996 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole CAS No. 915923-27-2

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Cat. No.: B1449996
CAS No.: 915923-27-2
M. Wt: 198.62 g/mol
InChI Key: XTIREQQKBRLBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a useful research compound. Its molecular formula is C9H8ClFN2 and its molecular weight is 198.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole demonstrate significant antibacterial properties. Patil et al. (2016) synthesized novel 2-chloromethyl-1H-benzimidazole derivatives and screened them for antibacterial activity, showing effectiveness against Staphylococcus aureus (Patil, Patil, Dudhgaonkar, Dhole, Mohite, & Magdum, 2016). Similarly, Ghani and Mansour (2012) found that 2-chloromethyl-1H-benzimidazole hydrochloride exhibited antibacterial activity (Ghani & Mansour, 2012).

Antimicrobial and Anti-Inflammatory Activity

Binoy et al. (2021) developed a series of fluorinated benzimidazole derivatives, including those related to this compound, which showed antimicrobial and anti-inflammatory effects (Binoy, Nargund, Nargund, & Nargund, 2021).

Anticancer Properties

Compounds related to this compound have also been explored for their potential anticancer properties. Yurttaş et al. (2013) synthesized 1,2‐disubstituted benzimidazole derivatives that showed considerable selectivity against certain cancer cell lines (Yurttaş, Demirayak, Çiftçi, Ulusoylar Yıldırım, & Kaplancıklı, 2013).

Antiviral Research

In the field of antiviral research, Gudmundsson et al. (2000) synthesized fluorosugar analogues of benzimidazole, which included derivatives of this compound, to explore their potential as antivirals (Gudmundsson, Freeman, Drach, & Townsend, 2000).

Structural and Spectral Studies

There have also been significant efforts in understanding the molecular structure of these compounds. Ghani and Mansour (2012) performed extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride using various techniques including X-ray crystallography (Ghani & Mansour, 2012).

Fluorescent Probes for DNA Detection

Innovative applications in detecting DNA have also been explored. Perin et al. (2011) synthesized novel aminated benzimidazo[1,2-a]quinolines, related to this compound, as potential fluorescent probes for DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Properties

IUPAC Name

2-(2-chloroethyl)-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIREQQKBRLBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650844
Record name 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-27-2
Record name 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.